molecular formula C18H20O3 B1265342 (-)-Larreatricin

(-)-Larreatricin

Numéro de catalogue: B1265342
Poids moléculaire: 284.3 g/mol
Clé InChI: PIBJADPEZQHMQS-CMKMFDCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-larreatricin is a lignan that consists of a 3,4-dimethyloxolane ring substituted by 4-hydroxyphenyl groups at positions 2 and 5 respectively (the 2S,3R,4S,5S-stereoisomer). Isolated from the roots of Krameria lappacea, it exhibits anti-inflammatory activity. It has a role as a cyclooxygenase 1 inhibitor, a cyclooxygenase 2 inhibitor, a NF-kappaB inhibitor, an anti-inflammatory agent and a plant metabolite. It is a lignan, a member of phenols and a member of oxolanes.

Applications De Recherche Scientifique

Antitumor Activity

Research has demonstrated that (-)-larreatricin exhibits significant antitumor effects. A study focusing on its mechanism revealed that it can induce apoptosis in bladder cancer cells (T24) through the generation of reactive oxygen species (ROS). The compound was shown to reduce cell viability in a dose-dependent manner, with increased mitochondrial stress leading to cell death .

Case Study: Bladder Cancer Cells

  • Cell Line : T24 (bladder cancer)
  • Mechanism : Induction of ROS and apoptosis
  • Findings :
    • Reduced cell viability after 72 hours
    • Increased apoptosis observed at 48 hours
    • Dose of 20 μM induced mitochondrial alterations

Anti-Parasitic Properties

This compound has also been identified as a potential anti-parasitic agent. Its efficacy against various protozoan pathogens, including Giardia lamblia and Entamoeba histolytica, presents a promising avenue for addressing drug resistance issues associated with conventional treatments .

Table: Efficacy Against Protozoan Pathogens

PathogenActivity TypeReference
Giardia lambliaAnti-parasitic
Entamoeba histolyticaAnti-parasitic
Naegleria fowleriPotential treatment

Enzyme Inhibition

The compound also acts as an inhibitor of polyphenol oxidases (PPOs), which are enzymes involved in various biochemical pathways. Studies have shown that this compound can be selectively hydroxylated by PPOs, leading to the formation of specific metabolites that may have therapeutic implications .

Case Study: Enantio-specific Hydroxylation

  • Enzyme : Polyphenol oxidase (PPO)
  • Substrate : this compound
  • Findings :
    • Selective conversion to (+)-3′-hydroxylarreatricin
    • Indicates potential for therapeutic applications based on enzyme specificity

Regenerative Applications

Another promising application of this compound is in tissue engineering. Hydrogels enriched with extracts from Larrea tridentata have shown improved cytocompatibility and regenerative properties when implanted in vivo, suggesting potential uses in regenerative medicine .

Table: Regenerative Applications of Larrea tridentata Extracts

ApplicationFindingsReference
Tissue EngineeringImproved cytocompatibility
Hydrogel CompatibilityNo inflammation or toxicity observed

Q & A

Basic Research Questions

Q. What are the standard chromatographic methods for isolating (-)-Larreatricin from natural sources, and how can purity be validated?

  • Methodological Answer : Isolation typically involves solvent extraction followed by column chromatography (e.g., silica gel, Sephadex) and HPLC. Validate purity using NMR (e.g., comparing 1H^1H and 13C^{13}C spectra to literature) and mass spectrometry. Consistency in retention times across multiple solvent systems (e.g., TLC with ethyl acetate/hexane gradients) further confirms purity .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer : Use circular dichroism (CD) spectroscopy to determine absolute configuration. Compare optical rotation values with published data. X-ray crystallography of derivatives (e.g., co-crystals with chiral resolving agents) provides definitive stereochemical evidence. Computational methods like DFT-based NMR shift calculations can corroborate results .

Q. What in vitro assays are commonly used to assess this compound’s antioxidant activity?

  • Methodological Answer : Employ DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Include positive controls (e.g., ascorbic acid) and validate results with dose-response curves (IC₅₀ calculations). Ensure triplicate measurements and statistical analysis (e.g., ANOVA with post-hoc tests) to minimize variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer : Conduct a meta-analysis of published IC₅₀ values, accounting for variables like cell line specificity, assay conditions (e.g., pH, temperature), and compound stability. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies with standardized protocols. Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular assays) .

Q. What strategies optimize the enantioselective synthesis of this compound to improve yield and reduce racemization?

  • Methodological Answer : Employ asymmetric catalysis (e.g., Evans’ oxazolidinones or Sharpless epoxidation) for chiral center formation. Monitor reaction intermediates via LC-MS to identify racemization-prone steps. Optimize solvent polarity and temperature to stabilize intermediates. Report yields and enantiomeric excess (ee) using chiral HPLC .

Q. How can computational modeling predict this compound’s interaction with biological targets, and what are its limitations?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to enzymes like COX-2 or NADPH oxidase. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) for binding affinity. Note limitations: force field inaccuracies for flexible ligands and solvation effects .

Q. Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in preclinical studies?

  • Methodological Answer : Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Use mixed-effects models to account for inter-subject variability. For toxicity studies, Kaplan-Meier survival curves and Cox proportional hazards models are appropriate. Report confidence intervals and effect sizes .

Q. How should researchers design experiments to distinguish between this compound’s direct vs. indirect antioxidant mechanisms?

  • Methodological Answer : Combine cell-free assays (e.g., FRAP for direct electron transfer) with cellular ROS detection (e.g., DCFH-DA fluorescence). Use gene knockout models (e.g., Nrf2⁻/⁻ cells) to test reliance on endogenous antioxidant pathways. Pharmacological inhibitors (e.g., catalase) further clarify mechanisms .

Q. Literature & Reproducibility

Q. What criteria should guide the selection of literature for comparative studies on this compound analogs?

  • Methodological Answer : Prioritize studies with full spectral data (NMR, MS) and explicit experimental conditions (e.g., solvent systems for solubility). Exclude studies lacking negative controls or with unvalidated purity claims. Use tools like SciFinder to trace synthetic routes and bioactivity data .

Q. How can researchers ensure reproducibility when reporting this compound’s pharmacokinetic parameters?

  • Methodological Answer : Adhere to the MIAME (Minimum Information About a Metabolomics Experiment) guidelines. Report plasma half-life, clearance, and bioavailability with standard deviations (n ≥ 5). Include detailed protocols for animal handling, dosing, and sample collection timelines .

Q. Ethical & Reporting Standards

Q. What ethical considerations apply to in vivo studies of this compound’s toxicity?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, define humane endpoints, and include a veterinarian in the ethics committee. For human cell lines, obtain institutional review board (IRB) approval and document consent for commercial cell sources .

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

  • Methodological Answer : Disclose all raw data (e.g., NMR FID files) in supplementary materials. Re-run disputed spectra under identical conditions and compare with computational predictions. If unresolved, note discrepancies in the discussion and propose hypotheses (e.g., solvent polarity effects) .

Propriétés

Formule moléculaire

C18H20O3

Poids moléculaire

284.3 g/mol

Nom IUPAC

4-[(2S,3R,4S,5S)-5-(4-hydroxyphenyl)-3,4-dimethyloxolan-2-yl]phenol

InChI

InChI=1S/C18H20O3/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-12,17-20H,1-2H3/t11-,12+,17-,18-/m0/s1

Clé InChI

PIBJADPEZQHMQS-CMKMFDCUSA-N

SMILES isomérique

C[C@@H]1[C@@H]([C@H](O[C@@H]1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

SMILES canonique

CC1C(C(OC1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-Larreatricin
Reactant of Route 2
(-)-Larreatricin
Reactant of Route 3
(-)-Larreatricin
Reactant of Route 4
(-)-Larreatricin
Reactant of Route 5
(-)-Larreatricin
Reactant of Route 6
(-)-Larreatricin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.